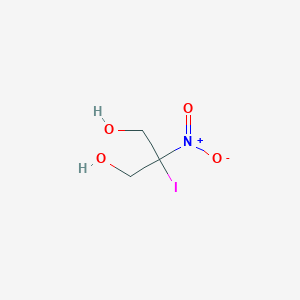
2-Iodo-2-nitropropane-1,3-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Iodo-2-nitropropane-1,3-diol is an organic compound known for its antimicrobial properties. It is a white solid, although commercial samples may appear yellow. This compound is primarily used as a preservative in various consumer products, including cosmetics and pharmaceuticals .
Vorbereitungsmethoden
2-Iodo-2-nitropropane-1,3-diol is synthesized through the iodination of di(hydroxymethyl)nitromethane, which is derived from nitromethane by a nitroaldol reaction . The industrial production of this compound involves bromination of di(hydroxymethyl)nitromethane, which is derived from nitromethane by a nitroaldol reaction . The reaction conditions typically involve the use of isopropanol and methanol as solvents .
Analyse Chemischer Reaktionen
2-Iodo-2-nitropropane-1,3-diol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include tetrahydrofuran, morpholine, diethanolamine, and triethanolamine . Major products formed from these reactions include tris(hydroxymethyl)nitromethane, glycolic acid, formic acid, methanol, and 2,2-dinitroethanol .
Wissenschaftliche Forschungsanwendungen
2-Iodo-2-nitropropane-1,3-diol has a wide range of scientific research applications. It is used as an antimicrobial agent in various industrial environments, such as paper mills, oil exploration, and production facilities . It is also used in consumer products as a preservative agent, particularly in cosmetics and toiletries . Additionally, this compound is used in the disinfection of cooling water systems and as a preservative for milk samples .
Wirkmechanismus
The mechanism of action of 2-Iodo-2-nitropropane-1,3-diol involves the inhibition of thiol-containing dehydrogenase enzymes that are membrane-bound, resulting in cell leakage and eventual collapse . Under aerobic conditions, the compound catalyzes the oxidation of thiol groups, such as cysteine, to disulfides .
Vergleich Mit ähnlichen Verbindungen
2-Iodo-2-nitropropane-1,3-diol is similar to other halogenated nitro compounds, such as 2-Bromo-2-nitropropane-1,3-diol (bronopol). Both compounds have wide-spectrum antimicrobial properties and are used as preservatives in various industrial and consumer products . this compound is unique in its specific applications and reaction conditions.
Similar Compounds::- 2-Bromo-2-nitropropane-1,3-diol (bronopol)
- 2-Nitro-2-bromo-1,3-propanediol
- Beta-Bromo-beta-nitrotrimethyleneglycol
Eigenschaften
CAS-Nummer |
38473-78-8 |
|---|---|
Molekularformel |
C3H6INO4 |
Molekulargewicht |
246.99 g/mol |
IUPAC-Name |
2-iodo-2-nitropropane-1,3-diol |
InChI |
InChI=1S/C3H6INO4/c4-3(1-6,2-7)5(8)9/h6-7H,1-2H2 |
InChI-Schlüssel |
BDQWAOANLHVNEX-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(CO)([N+](=O)[O-])I)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


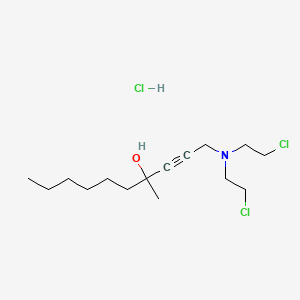
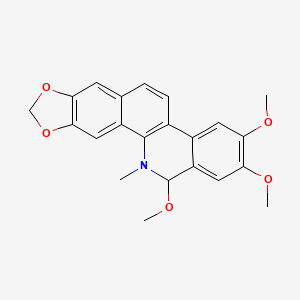

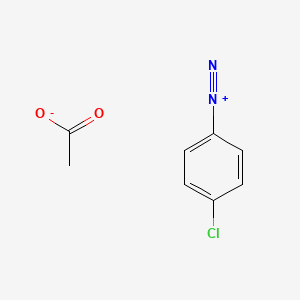
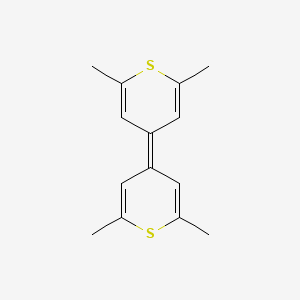
![2,2'-Spirobi[2H-inden]-1(3H)-one, 1',3'-dihydro-](/img/structure/B14670643.png)

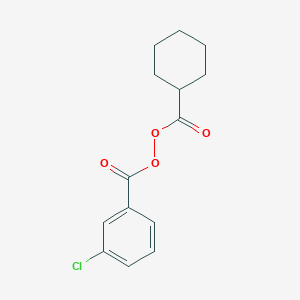
![2-Phenyl-3h-benzo[e]indole](/img/structure/B14670656.png)

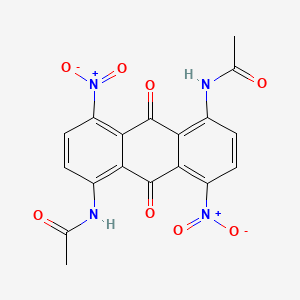

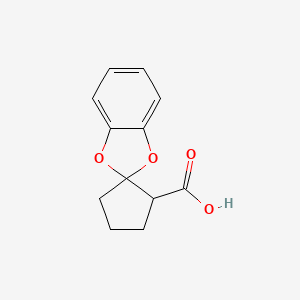
![N,N-Dimethyl-2-[(triethylgermyl)oxy]ethan-1-amine](/img/structure/B14670695.png)
